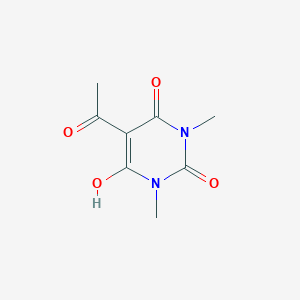

5-Acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione

Description

Properties

IUPAC Name |

5-acetyl-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O4/c1-4(11)5-6(12)9(2)8(14)10(3)7(5)13/h12H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZWWOJSIDGYFGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(N(C(=O)N(C1=O)C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione typically involves the condensation of urea with acetylacetone under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst, such as p-toluenesulfonic acid, to facilitate the formation of the pyrimidine ring. The reaction mixture is heated to reflux, and the product is isolated by crystallization or extraction methods .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. The use of automated systems and advanced purification techniques, such as chromatography, ensures high yield and purity of the final product.

Chemical Reactions Analysis

Key Reaction Conditions:

Reactivity and Functionalization

The acetyl and hydroxy groups on the pyrimidine ring enable diverse transformations:

-

Acetylation/Deacetylation : The acetyl group at position 5 can undergo nucleophilic substitution. For instance, reaction with acryloyl chloride under catalytic conditions introduces α,β-unsaturated ketone moieties .

-

Hydroxy Group Modifications : The 6-hydroxy group participates in condensation reactions. Heating with formamide or phenyl isocyanate at 110–160°C forms Schiff bases or urea derivatives, respectively .

Example Pathway:

-

Intermediate Formation : Ethyl 4-chloro-2-(methylthio)pyrimidine-5-carboxylate reacts with ammonia to yield an amide intermediate .

-

Cyclization : Treatment with triethyl orthoformate or diethoxymethyl acetate generates fused pyrimidine systems (e.g., pyrimido[4,5-d]pyrimidines) .

Key Challenges and Optimizations

-

Thermal Sensitivity : Reactions above 140°C risk decomposition; optimal temperatures range between 110–130°C for stable intermediate formation .

-

Regioselectivity : Substituents on the aldehyde component (e.g., electron-withdrawing groups) improve yields in MCRs (e.g., nitro groups: 89% yield) .

Comparative Analysis of Catalysts

Data from source highlights catalyst efficiency in tetrahydropyrimidine synthesis:

| Catalyst | Medium | Time (h) | Yield (%) |

|---|---|---|---|

| DIPEAc | Solvent | 0.75 | 94 |

| ChCl:2urea | IL | 2 | 80 |

| Cs₂CO₃ | EtOH | 7 | 61 |

DIPEAc outperforms traditional catalysts due to its dual role as solvent and catalyst, reducing reaction time and improving atom economy .

Structural Confirmation

Scientific Research Applications

Antiviral Properties

Recent studies have highlighted the compound's potential as an antiviral agent. Specifically, derivatives of pyrimidine-2,4-diones have been shown to inhibit HIV-1 reverse transcriptase (RT) and integrase (IN) effectively. The N-3 hydroxylation of these compounds has led to the discovery of dual inhibitors that act on both targets simultaneously. This dual action is crucial in combating the HIV virus by preventing its replication and integration into the host genome .

Key Findings:

- Inhibition Range: Compounds derived from 5-acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione exhibit activity against HIV-1 at nanomolar to low micromolar concentrations.

- Mechanism: The structural modifications enhance binding affinity to the active sites of RT and IN, making them promising candidates for further development as antiviral drugs .

Synthetic Routes

The synthesis of this compound can be achieved through various methods including the Biginelli reaction. This reaction involves a one-pot condensation of an aldehyde, urea (or thiourea), and a beta-ketoester under acidic conditions. The resulting compounds can be further modified to enhance their biological activity .

Table 1: Synthesis Overview

| Method | Reactants | Conditions | Yield (%) |

|---|---|---|---|

| Biginelli Reaction | Aldehyde + Urea + Beta-ketoester | Acidic medium | Varies |

| N-3 Hydroxylation | Pyrimidine derivative + Hydroxylating agent | Controlled environment | High |

Molecular Modeling

Molecular modeling studies have been conducted to predict how these compounds interact with their biological targets. The conformational flexibility of the tetrahydropyrimidine ring allows for optimal fitting into the binding pockets of RT and IN. These studies suggest that modifications at specific positions can significantly enhance inhibitory activity against HIV .

Mechanism of Action

The mechanism of action of 5-Acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional uniqueness of 5-acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione is best understood through comparison with related pyrimidine-2,4-dione derivatives. Below is a detailed analysis:

Structural Analogues and Substituent Effects

Therapeutic and Industrial Relevance

- Cardiac Applications: The 5-amino-6-cyano analogue is a candidate for heart failure treatment due to its inotropic effects . The target compound’s acetyl group may redirect it toward anti-inflammatory or antioxidant applications.

- Nucleic Acid Analogues : Thymine’s role in DNA suggests the target compound could be explored for antimetabolite or antiviral activity, though this remains speculative .

Biological Activity

5-Acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione (CAS Number: 58713-03-4) is a compound of increasing interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C8H10N2O4

- Molecular Weight : 198.18 g/mol

- Purity : >95% (HPLC)

- Storage Conditions : Freeze (-20°C)

Synthesis

The synthesis of this compound typically involves multi-component reactions that yield the compound in moderate to high yields. These methods often utilize readily available starting materials such as malonitrile and various aldehydes under specific catalytic conditions .

Antimicrobial Activity

Research indicates that derivatives of tetrahydropyrimidines exhibit significant antimicrobial properties. For instance:

- Antibacterial Activity : Studies have shown that compounds related to 5-acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine demonstrate activity against Gram-positive and Gram-negative bacteria. Specifically, they have been tested against strains like Staphylococcus aureus and Escherichia coli, showing minimum inhibitory concentrations (MIC) comparable to standard antibiotics .

| Microbial Strain | MIC (µg/mL) | Standard Drug Comparison |

|---|---|---|

| Staphylococcus aureus | 15 | Streptomycin |

| Escherichia coli | 20 | Ciprofloxacin |

| Pseudomonas aeruginosa | 25 | Gentamicin |

Anti-inflammatory Activity

The compound has also been evaluated for its anti-inflammatory effects. In vitro assays indicated that it can inhibit the production of pro-inflammatory cytokines in activated macrophages. This suggests a potential use in treating inflammatory diseases .

Antitumor Activity

Preliminary studies have reported that tetrahydropyrimidine derivatives exhibit cytotoxic effects against various cancer cell lines. For example:

- MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer) cell lines showed significant sensitivity to treatment with related compounds .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 10 | Induction of apoptosis |

| MDA-MB-231 | 12 | Cell cycle arrest |

The biological activities of 5-acetyl-6-hydroxy-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine are attributed to several mechanisms:

- Inhibition of Enzymatic Pathways : The compound may inhibit key enzymes involved in inflammation and microbial growth.

- Modulation of Cellular Signaling : It can affect signaling pathways related to cell proliferation and apoptosis.

- Antioxidant Properties : Some studies suggest that it possesses antioxidant capabilities that contribute to its anti-inflammatory effects .

Case Studies

Recent investigations into the compound's efficacy have highlighted its potential in various therapeutic areas:

- A study assessing its anti-inflammatory effects demonstrated a reduction in edema in animal models when administered prior to inflammatory stimuli.

- In cancer research settings, the compound's ability to induce apoptosis in tumor cells was confirmed through flow cytometry and caspase activity assays.

Q & A

Q. Basic

- NMR Spectroscopy : H and C NMR can confirm substituent positions and ring conformation. For example, the acetyl group’s carbonyl signal appears at ~200–210 ppm in C NMR.

- IR Spectroscopy : Key peaks include C=O stretches (1650–1750 cm) and O-H/N-H stretches (3200–3500 cm).

- X-ray Crystallography : Use SHELX programs for structure refinement. The tetrahydropyrimidine ring typically adopts a half-chair conformation, with puckering parameters calculable via Cremer-Pople coordinates .

How can researchers resolve conformational discrepancies between crystallographic data and computational models?

Q. Advanced

- Step 1 : Compare experimental (X-ray/NMR) and computational (DFT/MD) torsion angles. For example, the C5-acetyl group may exhibit planar vs. twisted conformations.

- Step 2 : Apply Cremer-Pople puckering analysis (amplitude and phase angle ) to quantify ring distortion. A mismatch >10% in suggests model recalibration .

- Step 3 : Re-optimize computational parameters (e.g., solvent effects in DFT) or re-refine crystallographic data using SHELXL with restraints for bond lengths/angles .

What strategies are employed to study structure-activity relationships (SAR) for this compound’s biological activity?

Q. Advanced

- Enzyme Assays : Test inhibitory activity against target enzymes (e.g., HSD17B13 or kinases) using fluorescence-based assays. IC values correlate with substituent electronegativity at the 6-hydroxy position .

- Docking Simulations : Use AutoDock Vina to model interactions. The acetyl group may form hydrogen bonds with catalytic residues, while methyl groups enhance hydrophobic binding .

- Analog Synthesis : Modify the 5-acetyl or 6-hydroxy groups to assess tolerance for bioactivity. For example, replacing acetyl with trifluoroacetyl increases metabolic stability .

How should researchers handle contradictory data in reaction mechanisms or spectroscopic assignments?

Q. Advanced

- Case 1 : Conflicting NMR signals for tautomeric forms (e.g., keto-enol equilibria). Use variable-temperature NMR to identify dynamic exchange or employ N labeling for unambiguous assignment .

- Case 2 : Discrepant mass spectrometry (MS) fragmentation patterns. Perform high-resolution MS (HRMS) and compare with simulated isotopic patterns.

- Case 3 : Divergent reaction yields in literature. Replicate procedures under inert atmospheres (N) to rule out oxidation side reactions. Cross-validate with kinetic studies (e.g., Eyring plots) .

What are the challenges in analyzing the compound’s ring puckering and hydrogen-bonding networks?

Q. Advanced

- Puckering Analysis : Use Mercury Software to calculate Cremer-Pople parameters from crystallographic data. For example, a > 0.5 Å indicates significant puckering. Compare with DFT-optimized geometries to assess environmental effects (e.g., crystal packing) .

- Hydrogen Bonds : Identify donor-acceptor pairs (e.g., O-HO=C) using PLATON. Contradictions in H-bond lengths (e.g., 2.8 Å vs. DFT-predicted 2.6 Å) may arise from thermal motion; refine using anisotropic displacement parameters .

How can researchers design derivatives to improve solubility without compromising bioactivity?

Q. Advanced

- Strategy 1 : Introduce polar groups (e.g., -SOH or -NH) at the 4-position. Balance hydrophilicity with logP calculations (ChemAxon).

- Strategy 2 : Replace the 6-hydroxy group with a bioisostere (e.g., -CFOH) to maintain hydrogen-bonding capacity while enhancing metabolic stability .

- Strategy 3 : Use co-crystallization with cyclodextrins or PEG derivatives to improve aqueous solubility, validated via phase-solubility diagrams .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.